![molecular formula C21H16N2O5S B3012558 (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate CAS No. 1173563-82-0](/img/structure/B3012558.png)
(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate" is a complex organic molecule that appears to be related to the field of organic synthesis and chemical analysis. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds and the methodologies that could be applied to its study. For instance, the first paper discusses a compound synthesized by a condensation reaction, which is a common synthetic approach that could potentially be relevant to the synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, as seen in the first paper where methyl-4-formylbenzoate and phenylhydrazine are reacted to form a hydrazone derivative . This suggests that the synthesis of "this compound" could also involve a condensation step, possibly between an acrylamide and a thiazole derivative, given the structural motifs present in the name.
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be elucidated using techniques such as single crystal X-ray diffraction, as demonstrated in the first paper . Additionally, spectroscopic methods like IR, NMR, and UV-Vis are essential for characterizing the structure and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of such compounds can be complex and is often studied using quantum chemical methods to predict reactivity descriptors. The first paper mentions the use of density functional theory (DFT) to investigate the global chemical reactivity descriptors of the synthesized compound . These methods could be applied to "this compound" to predict its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds can be influenced by their molecular structure. The first paper provides an example of how the energetic behavior of a compound in different solvent media can be examined using computational models like the integral equation formalism polarizable continuum model (IEF-PCM) . Such studies are crucial for understanding the solubility, stability, and overall behavior of the compound under various conditions.
Applications De Recherche Scientifique
Antimicrobial and Antiproliferative Activities
Compounds containing the benzo[d][1,3]dioxol-5-yl group, similar to the one in the chemical structure of interest, have been investigated for their biological properties. A study by Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety and evaluated their antimicrobial and antiproliferative activities. These compounds displayed interesting antimicrobial properties and showed promise as anti-proliferative agents against certain cancer cells, specifically the HCT-116 cancer cell line (Mansour et al., 2020).
Synthesis and Antimicrobial Properties
Bhabhor et al. (2021) and (2016) reported the synthesis of various chalcone derivatives including those with benzo[d]thiazol-2-yl groups, similar to the compound . These derivatives were screened for antimicrobial properties against a broad range of Gram-positive and Gram-negative bacteria, as well as fungi, showing good activity in some cases (Bhabhor et al., 2021); (Bhabhor et al., 2016).
Crystal Structure Analysis
Dölling et al. (1991) conducted a study focusing on the synthesis of acrylic acid derivatives that share structural similarities with (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate. They analyzed the crystal structure of these compounds, providing insights into their molecular conformation, which is critical for understanding their potential biological activities (Dölling et al., 1991).
Evaluation in Biological Systems
Several other studies have evaluated compounds with structural similarities in various biological contexts, such as their antimicrobial, anti-inflammatory, and anticancer properties. For instance, research has shown potential in targeting leukemic cells, exhibiting antimicrobial activity against bacteria and fungi, and indicating analgesic properties (Kumar, 2022); (Sharath Kumar et al., 2014); (Aydın et al., 2002).
Orientations Futures
The future research directions for this compound could include further exploration of its potential biological activities, such as its anti-oxidant, anti-inflammatory, and antimicrobial properties . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.
Propriétés
IUPAC Name |
methyl 4-[2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-26-20(25)15-6-4-14(5-7-15)16-11-29-21(22-16)23-19(24)9-3-13-2-8-17-18(10-13)28-12-27-17/h2-11H,12H2,1H3,(H,22,23,24)/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVJAZQBUXDINA-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (1S,5R)-6-[(5-chloropyrazine-2-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3012479.png)
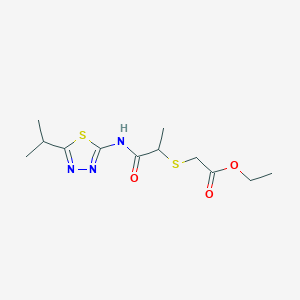
![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3012481.png)
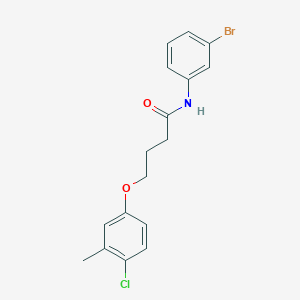

![(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B3012487.png)
![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)
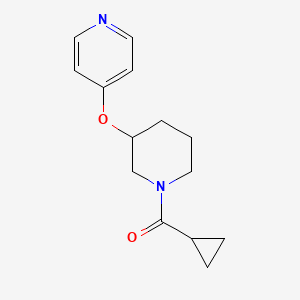
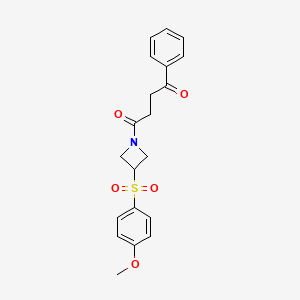


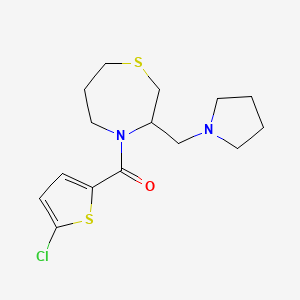
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3012496.png)